5-(isopropylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Pyrimidines are a class of organic compounds with a two-ring structure, composed of a six-membered ring fused to a five-membered ring, with nitrogen atoms at positions 1 and 3 in the ring . They are important constituents of many biological molecules, including nucleic acids, vitamins, and coenzymes . Thiophene is a five-membered ring compound with one sulfur atom. Compounds with both pyrimidine and thiophene structures often exhibit interesting biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of amidine or guanidine derivatives with a variety of 1, 3-dielectrophilic three-carbon units such as α, β-unsaturated carbonyl compounds . For example, thiophene-substituted chalcones can be cyclized with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed by elemental analysis and spectral studies . The presence of characteristic peaks in the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can provide information about the functional groups and the overall structure of the molecule .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution reactions . For example, nucleophilic substitution reactions on certain pyrimidine derivatives were carried out with aniline to obtain new compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including its melting point, solubility, and reactivity, can be determined through experimental methods. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
Chemical Synthesis and Derivatives Formation
- A study explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates for the synthesis of thieno[2,3-d]pyrimidines, revealing potential pathways for creating derivatives of complex pyrimidine compounds through microwave irradiation and solvent interactions (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
- The facile synthesis of isoxazolo and thiazolo derivatives of pyrimidines showcases the adaptability of pyrimidine frameworks in constructing new ring systems, potentially applicable for the synthesis of the specified compound (Abdel-fattah et al., 1998).
Novel Compound Synthesis and Applications
- Novel pyrimidine-phthalimide derivatives were synthesized for pH-sensing applications, demonstrating the utility of pyrimidine derivatives in sensor technology, potentially extending to the analysis or detection of environmental or biological analytes (Yan et al., 2017).
Anticancer and Anticonvulsant Activities
- Functionalized pyrimidinones were synthesized and screened for anticonvulsant activities, indicating the potential therapeutic applications of pyrimidine derivatives in treating neurological disorders (Sharma, Gawande, Mohan, & Goel, 2016).
- Another study on the synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity underscores the broader applicability of pyrimidine and its derivatives in developing novel anticancer agents (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).
Herbicidal Activities
- N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea synthesis demonstrated herbicidal activities, offering insights into the agricultural applications of pyrimidine derivatives (Fu-b, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-5-propan-2-ylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-8(2)23-13-10-12(18(3)15(21)19(4)14(10)20)16-11(17-13)9-6-5-7-22-9/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFAUJDVPKYWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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